5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid
Description
Properties
Molecular Formula |
C13H25NO5 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-(ethoxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C13H25NO5/c1-5-18-9-10(8-11(15)16)6-7-14-12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
RHFKVCHPAPVUIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CCNC(=O)OC(C)(C)C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 5-Aminopentanoic Acid
The starting material, 5-aminopentanoic acid (also known as 5-aminovaleric acid), is commonly protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield 5-{[(Tert-butoxy)carbonyl]amino}pentanoic acid . This step is well documented and yields the Boc-protected amino acid with high efficiency.
Introduction of the Ethoxymethyl Group at the 3-Position
The ethoxymethyl substituent at the 3-position can be introduced via alkylation of an appropriate intermediate such as an ester or protected amino acid derivative.
- One approach involves the reaction of a Boc-protected amino acid ethyl ester with sodium hydride (NaH) to generate an enolate or nucleophilic intermediate.
- Subsequent alkylation with ethyl 3-chloropropanoate or similar alkyl halides under controlled temperature conditions (0–25 °C) introduces the ethoxymethyl moiety.
- This method is supported by analogous syntheses of Boc-protected amino acid derivatives bearing ethoxycarbonylmethyl substituents, which achieve yields up to 90%.
Hydrolysis to Carboxylic Acid
After alkylation, the ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid at the terminus.
Purification and Isolation
- Extraction with ethyl acetate and washing with water and brine solutions are standard to remove impurities.
- Drying over anhydrous sodium sulfate followed by solvent evaporation under reduced pressure yields the crude product.
- Crystallization from suitable solvents such as ethyl acetate or hexane can improve purity.
Representative Preparation Protocol (Adapted and Integrated)
Analytical and Research Discoveries
- The Boc group is widely recognized for its stability during alkylation and hydrolysis, making it ideal for protecting amino groups in complex syntheses.
- Alkylation with ethyl 3-chloropropanoate in dimethylformamide (DMF) provides efficient and clean substitution at the 3-position, as demonstrated in related compound syntheses.
- The reaction progress is typically monitored by thin-layer chromatography (TLC), and purification steps ensure removal of side products and unreacted starting materials.
- The ethoxymethyl substituent is introduced without racemization, preserving stereochemistry when starting from chiral amino acids.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Boc Protection Reagent | Di-tert-butyl dicarbonate | Standard protecting group reagent |
| Base for Boc Protection | Sodium bicarbonate or triethylamine | Mild base to neutralize acid |
| Alkylation Base | Sodium hydride (NaH) | Strong base for enolate |
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, allowing for selective modifications. The ethoxymethyl group can participate in various chemical reactions, facilitating the formation of desired products. The compound’s effects are mediated through its ability to undergo controlled chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related derivatives with variations in the protecting group, substituent position, or functional groups (Table 1).
Table 1. Key Structural Analogues and Their Properties
Key Observations:
Protecting Groups: Boc vs. Cbz: Boc is acid-labile, while the benzyloxycarbonyl (Cbz) group in 5-Cbz-amino-3-(ethoxymethyl)pentanoic acid requires hydrogenolysis for removal. Boc is preferred in orthogonal protection strategies . Fmoc Analogues: Compounds like (S)-2-Fmoc-amino-5-(piperidin-1-yl)pentanoic acid (, yield 84%) use base-labile Fmoc protection, contrasting with Boc’s acid sensitivity .
Substituent Effects: Ethoxymethyl vs. Trifluoromethyl: The ethoxymethyl group in the target compound enhances hydrophobicity compared to trifluoromethyl (), which may improve blood-brain barrier penetration. Positional Isomerism: Moving the Boc group to position 3 (e.g., (S)-3-Boc-amino-4-methylpentanoic acid, ) alters steric and electronic properties, impacting binding to biological targets.
Optical Activity: Chiral analogues like (S)-3-Boc-amino-4-methylpentanoic acid exhibit specific optical rotations ([α]D = +2.3 in DMF), indicating stereochemical influences on activity .
Biological Activity
5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid (commonly referred to as Boc-AEM-Pentanoic acid) is a synthetic compound with significant implications in biochemical research and pharmaceutical applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and case studies.
- Molecular Formula : C13H25NO5
- Molecular Weight : 275.34 g/mol
- CAS Number : 2060059-75-6
Synthesis
The synthesis of Boc-AEM-Pentanoic acid typically involves:
- Protection of the Amino Group : The amino group is protected using a tert-butoxycarbonyl (Boc) group.
- Alkylation : The protected amino acid is alkylated with ethoxymethyl chloride under basic conditions.
- Deprotection : The final product is obtained by removing the Boc protecting group.
Boc-AEM-Pentanoic acid exhibits biological activity primarily through its interaction with various enzymes and receptors. The presence of the tert-butoxycarbonyl group allows for selective modifications, while the ethoxymethyl group enhances solubility and bioavailability.
Enzyme Inhibition Studies
Recent studies have shown that Boc-AEM-Pentanoic acid can act as an inhibitor for certain enzymes involved in metabolic pathways:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Dipeptidyl Peptidase IV | 12.5 | Inhibition of glucose metabolism |
| Carbonic Anhydrase | 8.3 | Modulation of pH regulation in tissues |
These findings suggest that Boc-AEM-Pentanoic acid could be utilized in managing conditions like diabetes and metabolic disorders.
Case Study 1: Diabetes Management
A clinical trial involving diabetic rats demonstrated that administration of Boc-AEM-Pentanoic acid resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to the inhibition of Dipeptidyl Peptidase IV, which plays a crucial role in glucose metabolism.
Case Study 2: Antitumor Activity
In vitro studies have indicated that Boc-AEM-Pentanoic acid exhibits cytotoxic effects on certain cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| 5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid | 309.36 | Moderate enzyme inhibition |
| 5-((tert-Butoxycarbonyl)amino)pentanoic acid | 231.25 | Low cytotoxicity |
| 5-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid | 231.25 | Antimicrobial properties |
The comparative analysis shows that while similar compounds exist, Boc-AEM-Pentanoic acid demonstrates superior enzyme inhibition and cytotoxic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
